molecular formula C6H3BrCl2O2S B1524311 2-Bromo-5-chlorobenzene-1-sulfonyl chloride CAS No. 1037299-72-1

2-Bromo-5-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1524311
CAS No.: 1037299-72-1
M. Wt: 289.96 g/mol
InChI Key: CVBKSMLXPDRKEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzene-1-sulfonyl chloride is a versatile chemical building block exclusively for research applications. As a benzenesulfonyl chloride derivative, it is highly valued in organic synthesis for constructing sulfonamides, sulfonate esters, and other functionalized compounds . Its distinct structure, featuring both bromo and chloro substituents on the aromatic ring, makes it a valuable scaffold in medicinal chemistry for the development of new active molecules . Researchers utilize this compound in various transformations, including catalytic reactions like the Sandmeyer-type synthesis, to create diverse chemical libraries . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. It should be handled with care and stored under appropriate conditions to maintain stability.

Properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKSMLXPDRKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037299-72-1
Record name 2-bromo-5-chlorobenzene-1-sulfonyl chloride
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Preparation Methods

Diazotization Step

  • Starting Material: 2-bromo-5-chloroaniline (or 2-bromoaniline derivatives with chlorine substitution).
  • Reagents and Conditions: The aniline is dissolved in dilute hydrochloric acid (6-10 mol/L) and cooled to temperatures between -5 °C and 0 °C.
  • Nitrosation: Sodium nitrite aqueous solution is added dropwise while maintaining the temperature below 0 °C to form the diazonium salt.
  • Formation of Metal Complex Diazonium Salt: Instead of isolating a simple diazonium salt, aqueous solutions of ferric chloride or zinc chloride (typically 30%) are added dropwise at 0-5 °C to form ferric chloride or zinc chloride diazonium salts, which are more stable and suitable for subsequent reaction steps.
  • Isolation: The resulting diazonium salt complex is filtered, washed with dilute acid and ice-cold methanol, and dried to obtain a solid ferric chloride or zinc chloride diazonium salt intermediate.

Conversion to Sulfonyl Chloride

  • Reagents: Thionyl chloride is added dropwise into water and cooled to about 0 °C.
  • Catalyst: Cuprous chloride (CuCl) or cupric chloride (CuCl2) is added to catalyze the reaction.
  • Reaction: The diazonium salt complex is added in batches to the thionyl chloride solution at temperatures between -5 °C and 0 °C.
  • Reaction Time: The mixture is stirred overnight at the same low temperature to ensure complete conversion.
  • Work-up: After reaction completion, the mixture is extracted with ethyl acetate multiple times, washed sequentially with saturated sodium bicarbonate solution, water, and saturated brine to remove impurities.
  • Isolation: The organic layer is concentrated, cooled to -5 °C to crystallize the product, filtered, and dried to yield pure 2-bromo-5-chlorobenzene-1-sulfonyl chloride.

Reaction Scheme Summary

Step Reagents/Conditions Description Temperature (°C) Yield (%) Notes
1 2-bromo-5-chloroaniline + HCl + NaNO2 + FeCl3 or ZnCl2 Diazotization forming ferric/zinc chloride diazonium salt -5 to 5 Isolated solid intermediate Diazotization under acidic, cold conditions
2 Diazonium salt + Thionyl chloride + CuCl catalyst + water Conversion to sulfonyl chloride via acyl chlorination -5 to 0 ~79-82 Overnight reaction, extraction, crystallization

Key Research Findings and Data

  • The use of ferric chloride or zinc chloride diazonium salts improves the stability and yield of the diazonium intermediate compared to simple diazonium salts.
  • The catalyst cuprous chloride is essential for facilitating the reaction between the diazonium salt and thionyl chloride, enabling smooth conversion to sulfonyl chloride.
  • The low temperature control (-5 to 0 °C) is critical during both diazotization and sulfonyl chloride formation to prevent side reactions and decomposition.
  • Purification by extraction and crystallization yields high purity product with yields reported between 79.4% and 82.4%.
  • Analytical data such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) confirm the purity and structure of the final compound.

Comparative Notes on Method Variations

Aspect Method Using Fluoboric Acid Diazotization Method Using Ferric/Zinc Chloride Diazotization
Diazotization salt formed Fluoboric acid diazonium salt Ferric chloride or zinc chloride diazonium salt
Catalyst in sulfonyl chloride step Cuprous chloride Cuprous chloride or cupric chloride
Reaction temperature -5 to 0 °C -5 to 5 °C
Yield 79.4% 82.4%
Work-up washing steps Sodium carbonate, water, saturated salt Saturated sodium bicarbonate, water, saturated salt

Both methods rely on diazotization and subsequent reaction with thionyl chloride but differ in the nature of the diazonium salt intermediate, which affects reaction stability and yield.

Industrial and Practical Considerations

  • The process is scalable and has been demonstrated on multi-kilogram scale with consistent yields and purity.
  • The use of relatively inexpensive reagents (2-bromo-5-chloroaniline, hydrochloric acid, sodium nitrite, thionyl chloride) and mild reaction conditions makes the method cost-effective.
  • The control of temperature and careful addition of reagents are critical for safety and product quality.
  • The method avoids harsh oxidation or multi-step functional group transformations, improving overall efficiency.

Summary Table of Preparation Method

Parameter Details
Starting material 2-bromo-5-chloroaniline
Diazotization agent Sodium nitrite in dilute hydrochloric acid
Diazotization temperature -5 to 0 °C
Diazotization salt formed Ferric chloride or zinc chloride diazonium salt
Sulfonyl chloride reagent Thionyl chloride
Catalyst Cuprous chloride or cupric chloride
Sulfonyl chloride reaction temp -5 to 0 °C
Reaction time Overnight
Work-up Extraction with ethyl acetate, washes with bicarbonate, water, brine
Yield 79-82%
Purification Crystallization and drying

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Modifications

The following table compares 2-bromo-5-chlorobenzene-1-sulfonyl chloride with analogs differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Position of Substituents Purity/Price (Example)
This compound Not explicitly provided C₆H₃BrCl₂O₂S 289.96 Br (2), Cl (5) 1-sulfonyl chloride N/A (see analogs for pricing)
2-Bromo-5-fluorobenzenesulfonyl chloride 771-67-5 C₆H₃BrClFO₂S 273.50 Br (2), F (5) 1-sulfonyl chloride >95.0%; ¥14,500/5g
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (5), Cl (2) 1-sulfonyl chloride High purity available
2-Bromo-5-methoxybenzene-1-sulfonyl chloride Not provided C₇H₆BrClO₃S ~285.54 (estimated) Br (2), OCH₃ (5) 1-sulfonyl chloride Safety data unavailable
4-Bromo-2-fluorobenzenesulfonyl chloride 216159-03-4 C₆H₃BrClFO₂S 273.50 Br (4), F (2) 1-sulfonyl chloride ¥18,600/25g
Key Observations:
  • Halogen Effects : Replacing chlorine with fluorine (as in 2-bromo-5-fluorobenzenesulfonyl chloride) reduces molecular weight and alters electronic properties. Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group compared to chlorine .
  • Positional Isomerism : The positional swap of bromine and chlorine in 5-bromo-2-chlorobenzene-1-sulfonyl chloride results in identical molecular weight but distinct reactivity due to steric and electronic differences in substituent placement .

Commercial Availability and Cost Considerations

  • Pricing : 2-Bromo-5-fluorobenzenesulfonyl chloride is priced at ¥14,500 for 5g (Kanto Reagents), while 4-bromo-2-fluorobenzenesulfonyl chloride costs ¥18,600 for 25g (TCI Chemicals). These differences reflect substituent rarity and synthesis complexity .
  • Purity Grades : High-purity grades (>95%) are standard for halogenated sulfonyl chlorides, ensuring reliability in sensitive reactions .

Biological Activity

2-Bromo-5-chlorobenzene-1-sulfonyl chloride (CAS Number: 1037299-72-1) is an organic compound characterized by its unique halogen substitutions and sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

  • Molecular Formula : C₆H₃BrCl₂O₂S
  • Molecular Weight : Approximately 289.96 g/mol
  • Structure : Contains a bromine atom at the 2-position and a chlorine atom at the 5-position on a benzene ring, along with a sulfonyl chloride group.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits significant biological activity as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of many pharmaceuticals and can influence drug-drug interactions and toxicity profiles in patients.

Enzyme Inhibition Type Potential Impact
CYP1A2CompetitiveAffects metabolism of caffeine and certain antidepressants
CYP2C9Non-competitiveImpacts metabolism of warfarin and other anticoagulants

While the exact mechanism of action for this compound remains under investigation, its structure suggests it may interact with the active sites of cytochrome P450 enzymes, leading to altered enzyme activity. This interaction can potentially affect the pharmacokinetics of co-administered drugs, making it a compound of interest in personalized medicine approaches.

Study on Drug Metabolism

In a study examining the effects of various arylsulfonamides on drug metabolism, this compound was found to inhibit CYP450 activity significantly. The study highlighted that compounds with electron-withdrawing groups, such as bromine and chlorine, tend to exhibit stronger inhibitory effects compared to their unsubstituted counterparts .

Anticancer Properties

Another area of research has explored the potential anticancer properties of compounds similar to this compound. Preliminary findings suggest that derivatives may inhibit specific enzymes involved in cancer cell proliferation. For instance, analogs with similar sulfonamide structures showed promising results against colon cancer cell lines, indicating that further exploration into this compound's derivatives could yield valuable insights into cancer therapeutics .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including halogenation and sulfonation reactions. This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis Method Reagents Used Yield (%)
HalogenationBromine, ChlorineVariable
SulfonationSulfur trioxideHigh

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-5-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. For substituted aryl sulfonyl chlorides, direct sulfonation of the benzene ring followed by bromination/chlorination may be required. For example, analogous compounds like 2-bromobenzenesulfonyl chloride are synthesized from aminobenzenesulfonic acid precursors . Optimization involves controlling stoichiometry (e.g., excess chlorinating agent), temperature (often 50–80°C), and inert atmospheres to minimize side reactions. Purity can be monitored via GC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
  • Mass spectrometry (EI-MS or HRMS) for molecular weight validation.
  • HPLC/GC with UV detection to assess purity (>97% as per industry standards for similar compounds ).
  • Elemental analysis to verify halogen content (Br, Cl).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Respirators (e.g., NIOSH-approved) are required in high-concentration environments .
  • Storage : Keep at 0–6°C in airtight containers to avoid hydrolysis, as sulfonyl chlorides are moisture-sensitive .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electrophilicity of the sulfonyl group and steric effects from bromo/chloro substituents. Software like Gaussian or ORCA can predict reaction pathways and transition states.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to assess their impact on reaction kinetics .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

  • Methodological Answer :
  • Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify critical factors.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolysis products) or competing reactions (e.g., elimination).
  • Cross-Validation : Compare synthetic protocols with structurally related compounds, such as 2-chloro-5-cyanobenzene-1-sulfonyl chloride, to isolate variables affecting yield .

Q. How does the electronic influence of bromo and chloro substituents affect the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under acidic (pH < 3), neutral, and basic (pH > 10) conditions.
  • Mechanistic Insights : Electron-withdrawing groups (Br, Cl) stabilize the sulfonyl chloride via resonance but may accelerate hydrolysis in basic media due to increased electrophilicity. Compare with analogues like 5-bromo-2-chlorobenzoic acid .

Q. What are the potential applications of this compound in designing bioactive molecules?

  • Methodological Answer :
  • Pharmacophore Development : The sulfonyl group serves as a hydrogen-bond acceptor, while halogens enhance lipophilicity. Use in synthesizing sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase).
  • Structure-Activity Relationship (SAR) : Modify substituents to balance metabolic stability (halogens reduce oxidative metabolism) and target binding .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :
  • Reference Standards : Use high-purity commercial samples (e.g., >97% purity as in ) for calibration.
  • Solvent Consistency : Ensure NMR spectra are recorded in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chlorobenzene-1-sulfonyl chloride
Reactant of Route 2
2-Bromo-5-chlorobenzene-1-sulfonyl chloride

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